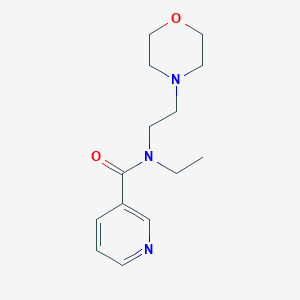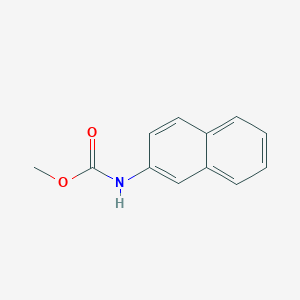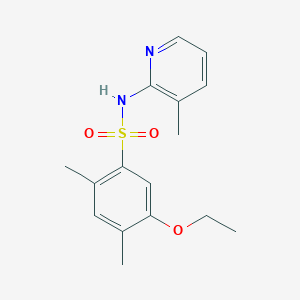![molecular formula C13H13Cl2N3O B5292908 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SR-9009, is a synthetic compound that belongs to the class of Rev-Erb agonists. It was first discovered in 2012 by a team of researchers at the Scripps Research Institute. SR-9009 has gained attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Mecanismo De Acción
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide works by binding to and activating the nuclear receptor Rev-Erb, which is involved in the regulation of various metabolic processes, including lipid and glucose metabolism, circadian rhythm, and inflammation. Activation of Rev-Erb by 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide leads to the upregulation of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid oxidation, resulting in improved metabolic function and increased energy expenditure.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including:
- Improved metabolic function: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose and lipid metabolism in animal models of obesity and diabetes.
- Increased energy expenditure: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to increase energy expenditure and reduce fat mass in animal models of obesity.
- Enhanced endurance: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance endurance and improve muscle strength in animal models of muscle wasting diseases.
- Reduced inflammation: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation in animal models of obesity and diabetes.
- Improved plant growth: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve plant growth and increase crop yield by enhancing photosynthesis and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. Advantages include its ability to improve metabolic function and increase energy expenditure, making it a useful tool for studying metabolic disorders and obesity. Its ability to enhance endurance and improve muscle strength also makes it a useful tool for studying muscle wasting diseases. Limitations include its high cost and limited availability, as well as its potential for off-target effects and toxicity.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, including:
- Further studies on its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.
- Further studies on its potential applications in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia.
- Further studies on its potential applications in the field of sports, including its effects on endurance and fatigue.
- Further studies on its potential applications in agriculture, including its effects on plant growth and crop yield.
- Further studies on its mechanism of action and potential off-target effects.
Métodos De Síntesis
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-chlorobenzyl bromide in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been shown to improve metabolic function and reduce inflammation in animal models of obesity and diabetes. It has also been shown to enhance endurance and improve muscle strength in animal models of muscle wasting diseases.
In the field of sports, 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has gained attention as a potential performance-enhancing drug due to its ability to increase endurance and reduce fatigue. However, its use in sports is prohibited by the World Anti-Doping Agency.
In the field of agriculture, 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve plant growth and increase crop yield by enhancing photosynthesis and reducing oxidative stress.
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-18-12(11(15)8-17-18)13(19)16-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBPQQVJGSYXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![N-{[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B5292832.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-ethyl-N-({3-[(2-propylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5292851.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)
![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)
